Dimethyl cyclopropane-1,1-dicarboxylate

Description

BenchChem offers high-quality Dimethyl cyclopropane-1,1-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl cyclopropane-1,1-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

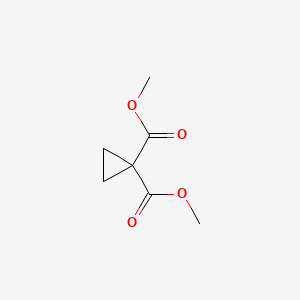

Structure

3D Structure

Properties

IUPAC Name |

dimethyl cyclopropane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-10-5(8)7(3-4-7)6(9)11-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLLZZMFFZUSOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074351 | |

| Record name | 1,1-Cyclopropanedicarboxylic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6914-71-2 | |

| Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6914-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006914712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Cyclopropanedicarboxylic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylcyclopropane-1,1-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethyl cyclopropane-1,1-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl cyclopropane-1,1-dicarboxylate (CAS 6914-71-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl cyclopropane-1,1-dicarboxylate, with CAS number 6914-71-2, is a pivotal organic compound recognized for its unique cyclopropane structure incorporating two methyl carboxylate groups. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its significant applications, particularly as a key intermediate in the pharmaceutical industry. The content herein is structured to serve as a technical resource for professionals engaged in chemical synthesis and drug discovery.

Chemical and Physical Properties

Dimethyl cyclopropane-1,1-dicarboxylate is a light yellow liquid at room temperature.[1] Its strained three-membered ring structure makes it a versatile building block in organic synthesis.[2] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6914-71-2 | [1] |

| Molecular Formula | C₇H₁₀O₄ | [1] |

| Molecular Weight | 158.15 g/mol | [1] |

| Appearance | Light yellow liquid | [1] |

| Boiling Point | 196-198 °C (lit.) | [1][3] |

| Density | 1.147 g/mL at 25 °C (lit.) | [1][3] |

| Refractive Index (n20/D) | 1.441 (lit.) | [1][3] |

| Flash Point | 95 °C (203 °F) - closed cup | [1][3] |

| Storage Temperature | -20°C | [1] |

| InChI Key | PWLLZZMFFZUSOG-UHFFFAOYSA-N | [3] |

| SMILES | COC(=O)C1(CC1)C(=O)OC | [3] |

Spectroscopic Data

The structural identity of Dimethyl cyclopropane-1,1-dicarboxylate is confirmed through various spectroscopic techniques. The following table summarizes the key ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Integration |

| ¹H NMR | 3.72 | s | 6H |

| 1.49 | s | 4H | |

| ¹³C NMR | 171.59 | - | - |

| 52.19 | - | - | |

| 22.34 | - | - | |

| 15.54 | - | - |

Note: NMR data is typically recorded in a deuterated solvent, such as CDCl₃. The specific solvent and instrument frequency can cause slight variations in chemical shifts.

Synthesis

The primary synthetic route to Dimethyl cyclopropane-1,1-dicarboxylate involves the cycloalkylation of dimethyl malonate.[4] A common and effective method utilizes 1,2-dihaloethane in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).[4]

Experimental Protocol: Synthesis from Dimethyl Malonate and 1,2-Dibromoethane

This protocol is adapted from the method described by D. A. White and detailed in U.S. Patent 5,510,509A.[4]

Materials:

-

Dimethyl malonate (0.5 mol, 66 g)

-

1,2-Dibromoethane (2.0 mol, 376 g)

-

Finely comminuted potassium carbonate (1.2 mols, 166 g)

-

Dimethylformamide (DMF) (500 ml)

Equipment:

-

Glass reaction vessel equipped with a mechanical stirrer

-

Heating mantle with temperature control

-

Filtration apparatus

-

Vacuum distillation setup with a column

Procedure:

-

Charge the glass reaction vessel with 500 ml of dimethylformamide.

-

Successively add 66 g (0.5 mol) of dimethyl malonate, 376 g (2.0 mol) of 1,2-dibromoethane, and 166 g (1.2 mols) of finely comminuted potassium carbonate to the reaction vessel.[4]

-

Stir the mixture vigorously at room temperature for 22 hours.[4]

-

Increase the temperature to 100°C and continue stirring for an additional 2 hours.[4]

-

After the reaction is complete, cool the mixture and filter off the precipitated salts (a mixture of potassium bromide and excess potassium carbonate).

-

Wash the filtered salts with a small amount of dimethylformamide.

-

Combine the filtrate and the washings. This crude reaction mixture contains the desired product, unreacted starting materials, and the solvent.

-

Purify the crude product by vacuum distillation. After removing the excess 1,2-dibromoethane and dimethylformamide, Dimethyl cyclopropane-1,1-dicarboxylate distills at 85°C under a pressure of 18 mbar as a clear, colorless liquid.[4]

Synthesis Workflow Diagram

Caption: Synthesis workflow for Dimethyl cyclopropane-1,1-dicarboxylate.

Applications in Drug Development

Dimethyl cyclopropane-1,1-dicarboxylate is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2][5] Its strained ring can be opened through nucleophilic attack, allowing for the construction of more complex molecular architectures.[2]

Key Pharmaceutical Intermediates

This compound serves as a crucial starting material for the synthesis of:

-

Ketorolac: A nonsteroidal anti-inflammatory drug (NSAID) used for short-term pain management.[2][5]

-

Montelukast: A leukotriene receptor antagonist used for the maintenance treatment of asthma.[2][5]

The unique stereochemistry and functionality of the cyclopropane ring in Dimethyl cyclopropane-1,1-dicarboxylate are instrumental in building the core structures of these important drugs.

Role as a Pharmaceutical Intermediate Diagram

References

- 1. Diethyl 1,1-cyclopropanedicarboxylate(1559-02-0) 1H NMR spectrum [chemicalbook.com]

- 2. pure.uva.nl [pure.uva.nl]

- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 4. DIMETHYL TRANS-1,2-CYCLOPROPANEDICARBOXYLATE(826-35-7) 1H NMR [m.chemicalbook.com]

- 5. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

An In-depth Technical Guide to the 1H NMR Spectrum of Dimethyl Cyclopropane-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Dimethyl cyclopropane-1,1-dicarboxylate. It includes detailed spectral data, experimental protocols for synthesis and sample preparation, and visual representations of the molecule and experimental workflow.

Molecular Structure and Proton Environments

Dimethyl cyclopropane-1,1-dicarboxylate possesses a simple, symmetrical structure leading to a straightforward 1H NMR spectrum. The molecule contains two key proton environments: the methylene protons of the cyclopropane ring and the methyl protons of the two ester groups. Due to the geminal substitution on the cyclopropane ring, the four methylene protons are chemically and magnetically equivalent. Similarly, the six protons of the two methyl ester groups are also equivalent.

1H NMR Spectral Data

The 1H NMR spectrum of Dimethyl cyclopropane-1,1-dicarboxylate is characterized by two singlets. The chemical equivalence of the cyclopropyl methylene protons results in a single peak, and the equivalence of the methyl ester protons results in another distinct singlet.

Table 1: 1H NMR Spectral Data for Dimethyl cyclopropane-1,1-dicarboxylate

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~1.45 | Singlet | 4H | Cyclopropyl methylene protons (CH₂) |

| ~3.70 | Singlet | 6H | Methyl ester protons (OCH₃) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.

Experimental Protocols

Synthesis of Dimethyl cyclopropane-1,1-dicarboxylate

A common method for the synthesis of Dimethyl cyclopropane-1,1-dicarboxylate is the reaction of dimethyl malonate with 1,2-dibromoethane in the presence of a base.[1]

Materials:

-

Dimethyl malonate

-

1,2-dibromoethane

-

Potassium carbonate (finely comminuted)

-

Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine dimethyl malonate (1 equivalent), 1,2-dibromoethane (1.5 equivalents), and finely comminuted potassium carbonate (2.4 equivalents) in dimethylformamide.

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

After 24 hours, heat the mixture to 100°C for an additional 2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts (potassium bromide and excess potassium carbonate).

-

Wash the filter cake with a small amount of dimethylformamide.

-

Combine the filtrate and the washing. Remove the dimethylformamide under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure Dimethyl cyclopropane-1,1-dicarboxylate.

1H NMR Sample Preparation

Proper sample preparation is crucial for obtaining a high-quality 1H NMR spectrum.

Materials:

-

Dimethyl cyclopropane-1,1-dicarboxylate (5-25 mg)

-

Deuterated solvent (e.g., CDCl₃, 0.6-0.7 mL)

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer

Procedure:

-

Weigh approximately 5-25 mg of Dimethyl cyclopropane-1,1-dicarboxylate directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).

-

Gently vortex the vial to ensure the sample is completely dissolved.

-

Using a clean pipette, transfer the solution into a 5 mm NMR tube.

-

Cap the NMR tube and carefully wipe the outside to remove any dust or impurities.

-

The sample is now ready for analysis by an NMR spectrometer.

Visualizations

Molecular Structure and Proton Environments

The following diagram illustrates the structure of Dimethyl cyclopropane-1,1-dicarboxylate, highlighting the two distinct proton environments.

Caption: Molecular structure of Dimethyl cyclopropane-1,1-dicarboxylate.

Experimental Workflow for 1H NMR Analysis

The following diagram outlines the key steps in the experimental workflow for obtaining the 1H NMR spectrum.

Caption: Experimental workflow for 1H NMR analysis.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Dimethyl Cyclopropane-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 13C NMR in the Structural Elucidation of Strained Ring Systems

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into the carbon framework of molecules. For drug development professionals and researchers, 13C NMR is a cornerstone for structural verification, purity assessment, and the study of molecular dynamics. In the context of strained carbocyclic systems, such as cyclopropanes, 13C NMR chemical shifts offer a sensitive probe into the unique electronic environment engendered by ring strain and substitution patterns. Dimethyl cyclopropane-1,1-dicarboxylate, a versatile synthetic intermediate, presents a compelling case study for the application of 13C NMR in characterizing such molecules. This guide provides a detailed analysis of its 13C NMR spectrum, blending experimental data with theoretical principles to offer a comprehensive understanding for the practicing scientist.

Analysis of the 13C NMR Spectrum of Dimethyl Cyclopropane-1,1-dicarboxylate

The 13C NMR spectrum of dimethyl cyclopropane-1,1-dicarboxylate exhibits a characteristic set of resonances that directly correspond to the distinct carbon environments within the molecule. The experimentally observed chemical shifts in deuterated chloroform (CDCl3) provide a clear signature of the compound's structure.

Experimentally Observed Chemical Shifts

A study reports the following 13C NMR chemical shifts for dimethyl cyclopropane-1,1-dicarboxylate, recorded on a 150 MHz spectrometer in CDCl3[1]:

| Carbon Atom | Chemical Shift (δ) in ppm |

| Carbonyl (C=O) | 169.99 |

| Methoxy (-OCH3) | 52.41 |

| Quaternary Cyclopropyl (C1) | 27.75 |

| Methylene Cyclopropyl (C2/C3) | 16.49 |

These values are consistent with the molecular structure and can be rationalized by considering the electronic effects at play.

Interpretation and Causality of Chemical Shifts

The observed chemical shifts are a direct consequence of the local electronic environment of each carbon nucleus. Several factors contribute to the shielding or deshielding of these nuclei, including hybridization, electronegativity of neighboring atoms, and the effects of ring strain.

-

Carbonyl Carbons (C=O) at 169.99 ppm: The significant downfield shift of the carbonyl carbons is a hallmark of the ester functional group. The carbon atom is sp2 hybridized and bonded to two highly electronegative oxygen atoms. This arrangement leads to a substantial deshielding effect, pulling electron density away from the carbon nucleus and causing it to resonate at a high frequency.

-

Methoxy Carbons (-OCH3) at 52.41 ppm: The methoxy carbons are sp3 hybridized and directly attached to an electronegative oxygen atom. This results in a moderate downfield shift compared to a standard alkane but is typical for methyl esters.

-

Quaternary Cyclopropyl Carbon (C1) at 27.75 ppm: This upfield shift, relative to a typical quaternary carbon in an acyclic system, is a direct consequence of the unique electronic structure of the cyclopropane ring. The C-C bonds in cyclopropane have a higher p-character than normal sp3-sp3 bonds, leading to increased electron density directed towards the center of the ring. This increased shielding results in a more upfield chemical shift. The presence of two electron-withdrawing ester groups on this carbon causes a downfield shift compared to an unsubstituted quaternary cyclopropyl carbon.

-

Methylene Cyclopropyl Carbons (C2/C3) at 16.49 ppm: These carbons are also part of the strained ring and experience a similar shielding effect. Their chemical shift is further upfield than the quaternary carbon due to the absence of directly attached electron-withdrawing groups. The symmetry of the molecule renders the two methylene carbons chemically equivalent, resulting in a single resonance.

Theoretical Prediction of 13C NMR Chemical Shifts

To further validate the experimental findings and to provide a predictive tool, theoretical calculations of 13C NMR chemical shifts can be performed. Using online prediction tools that employ various algorithms, a theoretical spectrum can be generated.

| Carbon Atom | Predicted Chemical Shift (δ) in ppm |

| Carbonyl (C=O) | ~170-175 |

| Methoxy (-OCH3) | ~50-55 |

| Quaternary Cyclopropyl (C1) | ~25-30 |

| Methylene Cyclopropyl (C2/C3) | ~15-20 |

The predicted values show good agreement with the experimental data, reinforcing the assignment of the observed peaks. Minor deviations between experimental and theoretical values are expected and can be attributed to solvent effects and the inherent approximations in the prediction algorithms.

Experimental Protocol for 13C NMR Acquisition

For researchers wishing to replicate these findings or analyze similar compounds, the following provides a general protocol for acquiring a 13C NMR spectrum of dimethyl cyclopropane-1,1-dicarboxylate.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 20-50 mg of dimethyl cyclopropane-1,1-dicarboxylate.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). The use of CDCl3 containing a small amount of tetramethylsilane (TMS) is recommended for internal referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl3 solvent.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and resolution of the lock signal.

-

-

Acquisition Parameters:

-

Set the spectrometer to acquire a 13C spectrum.

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to encompass the expected chemical shift range (typically 0 to 220 ppm).

-

The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. A typical starting point would be 128 or 256 scans.

-

Employ a relaxation delay (d1) of 2-5 seconds to ensure quantitative signal intensity, especially for the quaternary carbon.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift axis by setting the CDCl3 solvent peak to its known value (δ ≈ 77.16 ppm) or the TMS peak to 0.00 ppm.

-

Integrate the peaks if relative intensities are of interest, though 13C NMR is not inherently quantitative without specific experimental setups.

-

Visualization of Molecular Structure and Assignments

To visually correlate the chemical shifts with the molecular structure, the following diagram and data table are provided.

Figure 1. Molecular structure of dimethyl cyclopropane-1,1-dicarboxylate with 13C NMR chemical shift assignments.

Conclusion

The 13C NMR spectrum of dimethyl cyclopropane-1,1-dicarboxylate provides a clear and informative fingerprint of its molecular structure. The chemical shifts of the carbonyl, methoxy, quaternary, and methylene carbons are all consistent with established principles of NMR spectroscopy, particularly the notable shielding effects observed in the cyclopropane ring. This guide has provided a detailed analysis of the experimental data, a theoretical comparison, a practical experimental protocol, and a clear visual representation of the spectral assignments. For scientists engaged in synthesis and drug development, a thorough understanding of such spectral data is paramount for the confident characterization of novel and existing chemical entities.

References

In-Depth Mass Spectrometry Analysis of Dimethyl Cyclopropane-1,1-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry analysis of Dimethyl cyclopropane-1,1-dicarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the expected fragmentation patterns under electron ionization (EI), proposes detailed experimental protocols for its analysis, and presents the data in a clear, structured format for easy interpretation and application in a research and development setting.

Introduction

Dimethyl cyclopropane-1,1-dicarboxylate (C7H10O4, Mol. Wt.: 158.15 g/mol ) is a valuable building block in organic synthesis. Its purity and structural integrity are critical for the successful development of active pharmaceutical ingredients (APIs). Mass spectrometry is an essential analytical technique for confirming the molecular weight and elucidating the structure of this compound. This guide focuses on the interpretation of its mass spectrum, particularly under electron ionization, which is a common technique for the analysis of relatively volatile and thermally stable small molecules.

While a publicly available, complete mass spectrum with detailed fragmentation data for Dimethyl cyclopropane-1,1-dicarboxylate is not readily accessible, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and data from structurally similar compounds, such as diethyl cyclopropane-1,1-dicarboxylate and methyl cyclopropanecarboxylate.

Predicted Electron Ionization Mass Spectrum

Upon electron ionization, Dimethyl cyclopropane-1,1-dicarboxylate is expected to form a molecular ion (M•+) at m/z 158. This molecular ion can then undergo a series of fragmentation reactions, leading to the formation of various daughter ions. The relative abundance of these fragments provides a characteristic fingerprint for the molecule.

Tabulated Fragmentation Data

The following table summarizes the predicted major fragments, their mass-to-charge ratio (m/z), and their proposed structures. The relative intensities are hypothetical and serve to illustrate a plausible spectrum.

| m/z | Proposed Fragment Ion | Proposed Structure | Predicted Relative Intensity (%) |

| 158 | [M]•+ | [C7H10O4]•+ | 15 |

| 127 | [M - OCH3]•+ | [C6H7O3]•+ | 80 |

| 99 | [M - COOCH3]•+ | [C5H7O2]•+ | 100 |

| 69 | [C4H5O]+ | 45 | |

| 59 | [COOCH3]+ | 60 | |

| 41 | [C3H5]+ | 30 |

Proposed Fragmentation Pathways

The fragmentation of the Dimethyl cyclopropane-1,1-dicarboxylate molecular ion is likely initiated by the loss of a methoxy radical (•OCH3) or a carbomethoxy radical (•COOCH3), driven by the stability of the resulting carbocations. The cyclopropane ring can also undergo cleavage.

Primary Fragmentation Pathways

A diagram illustrating the main proposed fragmentation pathways is provided below.

Caption: Proposed primary fragmentation pathways of Dimethyl cyclopropane-1,1-dicarboxylate.

Experimental Protocols

To obtain a mass spectrum of Dimethyl cyclopropane-1,1-dicarboxylate, a gas chromatography-mass spectrometry (GC-MS) system is recommended.

Sample Preparation

-

Solvent Selection: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, ethanol, or ethyl acetate.

-

Purity Check: Ensure the sample is of high purity to avoid interference from impurities in the mass spectrum.

GC-MS Parameters

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 3 minutes.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the GC-MS analysis.

Caption: General experimental workflow for GC-MS analysis.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry analysis of Dimethyl cyclopropane-1,1-dicarboxylate. The predicted fragmentation patterns and detailed experimental protocols offer a valuable resource for researchers and scientists involved in the synthesis and quality control of this important pharmaceutical intermediate. While the presented mass spectral data is based on theoretical fragmentation and analysis of similar compounds, it provides a strong basis for the interpretation of experimentally obtained spectra. It is recommended that users of this guide perform their own analysis to confirm these findings with their specific instrumentation and samples.

An In-depth Technical Guide to the Infrared Spectroscopy of Dimethyl Cyclopropane-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of Dimethyl cyclopropane-1,1-dicarboxylate, a molecule of interest in organic synthesis and drug discovery. This document details the expected vibrational frequencies, a complete experimental protocol for obtaining the IR spectrum, and a logical workflow for the spectroscopic analysis.

Data Presentation: Infrared Spectrum and Vibrational Assignments

The infrared spectrum of Dimethyl cyclopropane-1,1-dicarboxylate is characterized by the vibrational modes of its core functional groups: the cyclopropane ring and two methyl ester moieties. The following table summarizes the principal absorption bands, their corresponding vibrational modes, and typical frequency ranges. The assignments are based on the analysis of the known spectrum of Dimethyl cyclopropane-1,1-dicarboxylate and comparison with related structures and spectroscopic data.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3080 - 3040 | Medium | C-H stretching | Cyclopropane ring C-H |

| ~2960 - 2850 | Medium-Strong | C-H stretching | Methyl group (O-CH₃) |

| ~1750 - 1735 | Strong | C=O stretching | Ester carbonyl |

| ~1480 - 1440 | Medium | CH₂ scissoring/bending | Cyclopropane ring CH₂ |

| ~1440 - 1430 | Medium | C-H bending (asymmetric) | Methyl group (O-CH₃) |

| ~1300 - 1000 | Strong, multiple bands | C-O stretching | Ester C-O-C |

| ~1020 - 1000 | Medium | CH₂ wagging/skeletal | Cyclopropane ring |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

The following protocol outlines the steps for acquiring a high-quality infrared spectrum of liquid Dimethyl cyclopropane-1,1-dicarboxylate using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.[1][2][3] This method is ideal for liquid samples as it requires minimal sample preparation and provides excellent reproducibility.[1]

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer equipped with a single-bounce diamond ATR accessory.

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

-

Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe to remove any residues from previous measurements.[4]

-

Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition:

-

Sample Application:

-

Using a clean pipette, place a small drop of Dimethyl cyclopropane-1,1-dicarboxylate onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[1]

-

-

Spectrum Acquisition:

-

Lower the instrument's pressure arm to bring the sample into firm and even contact with the ATR crystal.

-

Initiate the sample scan. For a typical analysis, co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ is sufficient to achieve a good signal-to-noise ratio.

-

The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

-

-

Data Processing and Analysis:

-

The acquired spectrum can be processed using the spectrometer's software. Common processing steps include baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.

-

-

Cleaning:

-

After the measurement is complete, raise the pressure arm and thoroughly clean the ATR crystal and pressure tip with a solvent-moistened wipe to remove all traces of the sample.

-

Mandatory Visualization: Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of an infrared spectroscopy experiment and the relationship between the molecular structure of Dimethyl cyclopropane-1,1-dicarboxylate and its characteristic IR absorptions.

Caption: Workflow for Infrared Spectroscopy.

Caption: Molecular Structure and IR Vibrations.

References

Technical Guide: Physical Properties of Dimethyl Cyclopropane-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl cyclopropane-1,1-dicarboxylate (CAS No. 6914-71-2) is a cyclic diester that serves as a valuable building block in organic synthesis. Its strained three-membered ring and dual ester functionalities make it a versatile precursor for the synthesis of more complex molecules, including pharmaceutical intermediates. A thorough understanding of its physical properties is essential for its effective use in laboratory and industrial settings, ensuring proper handling, reaction control, and purification.

This technical guide provides a comprehensive overview of the key physical and spectroscopic properties of Dimethyl cyclopropane-1,1-dicarboxylate. It includes tabulated data for easy reference, detailed experimental protocols for both its synthesis and the measurement of its core physical characteristics, and a workflow diagram illustrating its preparation and analysis.

Physical and Chemical Properties

Dimethyl cyclopropane-1,1-dicarboxylate is a clear, colorless liquid at room temperature.[1] Its key physical properties are summarized in the tables below.

Table 2.1: General and Thermodynamic Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀O₄ | [2] |

| Molecular Weight | 158.15 g/mol | [1] |

| Physical Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 196-198 °C (at 760 mmHg) | [1] |

| Flash Point | 95 °C (203 °F) - closed cup | N/A |

| Vapor Pressure | 2.73 mmHg at 25 °C | N/A |

Table 2.2: Physical Constants

| Property | Value | Conditions | Reference(s) |

| Density | 1.147 g/mL | at 25 °C | [1] |

| Refractive Index (n_D) | 1.441 | at 20 °C | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of Dimethyl cyclopropane-1,1-dicarboxylate.

Table 3.1: Summary of Expected Spectroscopic Features

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the two equivalent methoxy groups (-OCH₃) and the four equivalent cyclopropyl protons (-CH₂-). The methoxy protons would appear as a sharp singlet, while the cyclopropyl protons would exhibit a more complex signal, likely a singlet or a narrow multiplet, due to their magnetic equivalence. |

| ¹³C NMR | Resonances for the methyl carbons of the ester groups, the methylene carbons of the cyclopropane ring, the quaternary cyclopropyl carbon, and the carbonyl carbons of the ester groups. |

| Infrared (IR) | Strong absorption band characteristic of the C=O (ester) stretch, typically around 1730 cm⁻¹. Bands for C-O stretching and C-H stretching of the alkyl and cyclopropyl groups would also be present. |

| Mass Spec. (MS) | The molecular ion peak (M⁺) would be expected at m/z = 158. Common fragmentation patterns would include the loss of a methoxy group (-OCH₃, m/z = 127) or a carbomethoxy group (-CO₂CH₃, m/z = 99). |

Note: Actual spectra are available for reference in databases such as PubChem (CID 2769539) and from commercial suppliers.[3]

Experimental Protocols

The following sections detail the methodologies for the synthesis of Dimethyl cyclopropane-1,1-dicarboxylate and the determination of its key physical properties.

Synthesis Protocol: Cyclopropanation of Dimethyl Malonate

This protocol is based on the well-established reaction between dimethyl malonate and 1,2-dibromoethane using potassium carbonate as the base.

Materials:

-

Dimethyl malonate

-

1,2-Dibromoethane

-

Potassium carbonate (K₂CO₃), finely ground

-

Dimethylformamide (DMF)

-

Diethyl ether (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a dry three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add dimethylformamide (DMF).

-

Addition of Reagents: To the solvent, add dimethyl malonate, 1,2-dibromoethane, and finely comminuted potassium carbonate.

-

Reaction: Heat the mixture to approximately 100-120 °C with vigorous stirring. The reaction is typically monitored by gas chromatography (GC) and allowed to proceed for several hours until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (potassium bromide and excess potassium carbonate). Wash the collected salts with a small amount of diethyl ether or DMF to recover any residual product.

-

Extraction: Combine the filtrate and the washings. Transfer the solution to a separatory funnel. If DMF was used, the product is typically isolated by distillation. If a different solvent system is used, wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield pure Dimethyl cyclopropane-1,1-dicarboxylate. The product typically distills at approximately 85 °C / 18 mbar.

Physical Property Determination Protocols

4.2.1 Boiling Point Determination (Thiele Tube Method):

-

Place a small amount (0.5-1 mL) of the purified liquid into a small test tube.

-

Invert a capillary tube (sealed at one end) and place it, open-end down, into the liquid.

-

Attach the test tube to a thermometer.

-

Place the assembly in a Thiele tube containing mineral oil, ensuring the sample is level with the thermometer bulb.

-

Gently heat the side arm of the Thiele tube. A stream of bubbles will emerge from the capillary tube as the air expands and the liquid's vapor pressure increases.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record the atmospheric pressure.

4.2.2 Density Determination (Pycnometer Method):

-

Thoroughly clean and dry a pycnometer (specific gravity bottle) of a known volume.

-

Weigh the empty, dry pycnometer on an analytical balance.

-

Fill the pycnometer with the sample liquid, ensuring no air bubbles are present. If the pycnometer has a stopper with a capillary, the excess liquid will be expelled.

-

Thermostat the filled pycnometer to a constant temperature (e.g., 25.0 °C).

-

Carefully wipe any excess liquid from the outside of the pycnometer and weigh it.

-

The density is calculated by dividing the mass of the liquid (filled pycnometer weight minus empty pycnometer weight) by the known volume of the pycnometer.

4.2.3 Refractive Index Determination (Abbe Refractometer):

-

Ensure the prism of the Abbe refractometer is clean and dry.

-

Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Place a few drops of the sample liquid onto the surface of the prism.

-

Close the prisms and allow the temperature to equilibrate to the desired value (typically 20.0 °C), using the instrument's water bath connections.

-

Adjust the light source and move the adjustment knob until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

If color fringing is observed, adjust the chromaticity compensator until a sharp black-and-white borderline is obtained.

-

Read the refractive index directly from the instrument's scale.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Dimethyl cyclopropane-1,1-dicarboxylate.

Caption: Synthesis and Analysis Workflow.

References

Unveiling the Three-Dimensional Architecture of Dimethyl Cyclopropane-1,1-dicarboxylate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of dimethyl cyclopropane-1,1-dicarboxylate, a key building block in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a comprehensive overview of its three-dimensional structure, key crystallographic data, and the experimental procedures used for its determination.

Introduction

Dimethyl cyclopropane-1,1-dicarboxylate (C₇H₁₀O₄) is a small organic molecule featuring a strained cyclopropane ring geminally substituted with two methoxycarbonyl groups.[1] Its rigid, three-dimensional scaffold makes it a valuable synthon for the preparation of a wide range of complex molecules, including pharmaceuticals and biologically active compounds. Understanding the precise solid-state conformation and intermolecular interactions of this molecule is crucial for predicting its reactivity, designing novel derivatives, and controlling its crystallization behavior. This guide summarizes the crystallographic data obtained from single-crystal X-ray diffraction studies, providing a foundational dataset for computational modeling and further experimental investigations.

Crystal Structure and Quantitative Data

The crystal structure of dimethyl cyclopropane-1,1-dicarboxylate has been determined by single-crystal X-ray diffraction. The crystallographic data is available in the Crystallography Open Database (COD) under the identifiers 4079756 and 4087611.[1] The key parameters defining the unit cell and selected intramolecular dimensions are summarized in the tables below.

Crystallographic Data

| Parameter | Value |

| Formula | C₇H₁₀O₄ |

| Formula Weight | 158.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.853(2) |

| b (Å) | 10.969(3) |

| c (Å) | 8.542(2) |

| α (°) | 90 |

| β (°) | 108.98(3) |

| γ (°) | 90 |

| Volume (ų) | 784.8(4) |

| Z | 4 |

Selected Bond Lengths

| Bond | Length (Å) |

| C1-C2 | 1.512(3) |

| C1-C3 | 1.515(3) |

| C2-C3 | 1.491(4) |

| C1-C4 | 1.498(3) |

| C1-C6 | 1.501(3) |

| C4-O1 | 1.199(3) |

| C4-O2 | 1.332(3) |

| C6-O3 | 1.200(3) |

| C6-O4 | 1.331(3) |

| O2-C5 | 1.448(3) |

| O4-C7 | 1.447(3) |

Selected Bond Angles

| Atoms | Angle (°) |

| C2-C1-C3 | 59.3(2) |

| C2-C1-C4 | 118.9(2) |

| C3-C1-C4 | 119.2(2) |

| C2-C1-C6 | 119.5(2) |

| C3-C1-C6 | 118.8(2) |

| C4-C1-C6 | 113.8(2) |

| O1-C4-O2 | 124.3(2) |

| O1-C4-C1 | 125.8(2) |

| O2-C4-C1 | 109.9(2) |

| O3-C6-O4 | 124.4(2) |

| O3-C6-C1 | 125.7(2) |

| O4-C6-C1 | 109.9(2) |

| C4-O2-C5 | 116.5(2) |

| C6-O4-C7 | 116.6(2) |

Experimental Protocol

1. Crystal Growth: Single crystals of dimethyl cyclopropane-1,1-dicarboxylate suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate organic solvent, such as ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane.

2. Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS). The crystal is rotated through a series of angles, and the diffraction pattern is recorded for each orientation.

3. Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined by a least-squares minimization procedure, which adjusts the atomic coordinates and thermal parameters to best fit the experimental data. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Workflow Visualization

The general workflow for determining the crystal structure of a small molecule via single-crystal X-ray diffraction is illustrated in the following diagram.

References

Thermodynamic Profile of Dimethyl Cyclopropane-1,1-dicarboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available thermodynamic and physical data for dimethyl cyclopropane-1,1-dicarboxylate. Due to a scarcity of direct experimental thermodynamic values in publicly accessible literature, this document compiles available physical properties and presents computationally predicted thermodynamic data for a closely related isomer to serve as an estimation. Furthermore, it outlines standard experimental and computational methodologies that are typically employed for the determination of such thermodynamic properties, offering a framework for future research. This guide is intended to support researchers, scientists, and professionals in the fields of drug development and chemical synthesis by providing a foundational understanding of the thermodynamic characteristics of this compound.

Introduction

Dimethyl cyclopropane-1,1-dicarboxylate (CAS 6914-71-2) is a chemical intermediate utilized in the synthesis of various pharmaceutical agents, including Ketorolac and Montelukast.[1] An understanding of its thermodynamic properties, such as enthalpy of formation, entropy, and Gibbs free energy, is crucial for optimizing reaction conditions, predicting reaction spontaneity and equilibrium, and ensuring the stability of synthetic processes. This document collates the known physical data and discusses the thermodynamic landscape of this molecule.

Physicochemical Properties

A summary of the key physical and chemical identifiers for dimethyl cyclopropane-1,1-dicarboxylate is presented in Table 1. This data is compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of Dimethyl Cyclopropane-1,1-dicarboxylate

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₄ | [2] |

| Molecular Weight | 158.15 g/mol | [2][3] |

| CAS Number | 6914-71-2 | [2] |

| Appearance | Liquid | [4] |

| Density | 1.147 g/mL at 25 °C | [3][4] |

| Boiling Point | 196-198 °C | [3][4] |

| Refractive Index | n20/D 1.441 | [3][4] |

| InChIKey | PWLLZZMFFZUSOG-UHFFFAOYSA-N | [2][5] |

| SMILES | COC(=O)C1(CC1)C(=O)OC | [2] |

Thermodynamic Data

Table 2: Predicted Thermodynamic Properties for cis-Dimethyl Cyclopropane-1,2-dicarboxylate (Isomer)

| Property | Symbol | Predicted Value | Unit | Method |

| Standard Gibbs Free Energy of Formation | ΔG_f° | -406.74 | kJ/mol | Joback Method[6] |

| Standard Enthalpy of Formation | ΔH_f° | -624.95 | kJ/mol | Joback Method[6] |

| Enthalpy of Fusion | ΔH_fus | 18.67 | kJ/mol | Joback Method[6] |

| Enthalpy of Vaporization | ΔH_vap | 49.09 | kJ/mol | Joback Method[6] |

| Ideal Gas Heat Capacity (at 514.21 K) | C_p(g) | 264.77 | J/mol·K | Joback Method[6] |

Disclaimer: The data in Table 2 pertains to an isomer of the target compound and is based on a computational prediction method. These values should be used with caution as estimations only.

Methodologies for Thermodynamic Data Determination

The determination of precise thermodynamic data relies on established experimental and computational protocols.

Experimental Protocols

Calorimetry:

-

Bomb Calorimetry: This technique is used to determine the standard enthalpy of combustion (ΔH_c°). The substance is combusted in a constant-volume vessel (a "bomb") with excess oxygen. The heat evolved is measured by the temperature change of the surrounding water bath. From the enthalpy of combustion, the standard enthalpy of formation (ΔH_f°) can be calculated using Hess's Law.

-

Differential Scanning Calorimetry (DSC): DSC is employed to measure changes in heat capacity (C_p), as well as enthalpies of phase transitions such as fusion (melting) and vaporization. A sample and a reference are subjected to a controlled temperature program, and the difference in heat flow required to maintain both at the same temperature is measured.

Computational Protocols

In the absence of experimental data, computational chemistry provides valuable estimates of thermodynamic properties.

Quantum Chemical Calculations:

-

Ab initio and Density Functional Theory (DFT): High-level theoretical methods can be used to calculate the electronic energy of a molecule. By performing frequency calculations, zero-point vibrational energy (ZPVE), thermal corrections, and entropy (S) can be determined.

-

Isodesmic Reactions: To improve the accuracy of computed enthalpies of formation, isodesmic reactions are often employed.[7] These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach helps in canceling out systematic errors in the calculations.

A general workflow for the computational prediction of thermodynamic data is illustrated in the following diagram.

References

- 1. Dimethyl 1,1-cyclopropanedicarboxylate-6914-71-2 [ganeshremedies.com]

- 2. DIMETHYL CYCLOPROPANE-1,1-DICARBOXYLATE | CAS 6914-71-2 [matrix-fine-chemicals.com]

- 3. Dimethyl 1,1-cyclopropanedicarboxylate 99 6914-71-2 [sigmaaldrich.com]

- 4. Dimethyl 1,1-cyclopropanedicarboxylate 99 6914-71-2 [sigmaaldrich.com]

- 5. 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | C7H10O4 | CID 2769539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemeo.com [chemeo.com]

- 7. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Dimethyl Cyclopropane-1,1-dicarboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dimethyl cyclopropane-1,1-dicarboxylate. Due to the limited availability of specific quantitative solubility data in public literature, this guide synthesizes available physicochemical properties, theoretical solubility parameters, and qualitative information from chemical synthesis procedures. Furthermore, it outlines a detailed, generalized experimental protocol for determining the solubility of a liquid compound like dimethyl cyclopropane-1,1-dicarboxylate in organic solvents.

Physicochemical Properties

A summary of the key physical and chemical properties of dimethyl cyclopropane-1,1-dicarboxylate is presented below. These properties are essential for understanding its behavior in various solvents.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₄ | [1][2][3] |

| Molecular Weight | 158.15 g/mol | [2][3] |

| Appearance | Colorless liquid | [2] |

| Density | 1.147 g/mL at 25 °C | [1][2] |

| Boiling Point | 196-198 °C | [1][2] |

| Refractive Index | n20/D 1.441 | [1][2] |

| Flash Point | 95 °C (203 °F) - closed cup | [2] |

Solubility Data

Hansen Solubility Parameters (HSP) are a useful tool for predicting the solubility of a substance in a given solvent. The principle is that "like dissolves like," and substances with similar HSPs are likely to be miscible. The HSPs for dimethyl cyclopropane-1,1-dicarboxylate are provided in the table below.

| Hansen Solubility Parameter | Value (MPa⁰.⁵) |

| Dispersion (δD) | 17.54 |

| Polar (δP) | 6.58 |

| Hydrogen Bonding (δH) | 8.11 |

Data sourced from[4]

To predict solubility, these values can be compared to the HSPs of various organic solvents. Solvents with HSP values closer to those of dimethyl cyclopropane-1,1-dicarboxylate are more likely to be good solvents.

Qualitative solubility information can be inferred from solvents used in the synthesis and purification of dimethyl cyclopropane-1,1-dicarboxylate.

| Solvent | Observation | Implication |

| Dichloromethane | Used for extraction and as a reaction solvent. | Likely to be a good solvent. |

| Methyl t-butyl ether | Used for extraction. | Likely to be a good solvent. |

| Water | The compound is extracted from an aqueous solution into an organic solvent. | Indicates low solubility in water. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid solute, such as dimethyl cyclopropane-1,1-dicarboxylate, in an organic solvent. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose[5].

-

Dimethyl cyclopropane-1,1-dicarboxylate

-

Selected organic solvents (e.g., acetone, ethanol, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC-FID, HPLC-UV)

-

Preparation of Solvent: Ensure all solvents are of high purity and, if necessary, degassed to prevent the formation of bubbles.

-

Sample Preparation: Accurately weigh an excess amount of dimethyl cyclopropane-1,1-dicarboxylate and add it to a series of vials.

-

Addition of Solvent: Add a known volume or mass of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow any undissolved solute to settle. If necessary, centrifuge the vials to facilitate the separation of the saturated solution from the excess solute.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed or temperature-equilibrated pipette.

-

Dilution: Accurately dilute the collected sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a calibrated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of dimethyl cyclopropane-1,1-dicarboxylate.

-

Calculation of Solubility: Calculate the solubility from the determined concentration and the dilution factor. The results can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

Visualizations

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Experimental workflow for solubility determination.

The solubility of a compound is influenced by several factors, as depicted in the diagram below.

Caption: Key factors influencing the solubility of a compound.

References

Navigating the Stability and Storage of Dimethyl Cyclopropane-1,1-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for Dimethyl cyclopropane-1,1-dicarboxylate (CAS No. 6914-71-2). Understanding these parameters is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding personnel and the environment. This document synthesizes key data from safety data sheets and chemical supplier information to offer a practical resource for laboratory and development settings.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Dimethyl cyclopropane-1,1-dicarboxylate is essential for its proper handling and storage. These properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C7H10O4[1][2][3] |

| Molecular Weight | 158.15 g/mol [2] |

| Appearance | Colorless to light yellow/orange clear liquid[3][4] |

| Boiling Point | 196-198 °C[2][3][4] |

| Density | 1.147 g/mL at 25 °C[2][3][4] |

| Flash Point | 203 °F (95 °C)[2][3] |

| Refractive Index | n20/D 1.441[3][4] |

| Vapor Pressure | 2.73 mmHg at 25°C[3] |

Stability Profile and Incompatibilities

Dimethyl cyclopropane-1,1-dicarboxylate is generally considered stable under recommended storage and handling conditions.[1][5] However, its stability can be compromised by exposure to certain substances and conditions.

| Condition/Material | Effect on Stability |

| Heat/Ignition Sources | Exposure to heat and sources of ignition should be avoided.[5] Thermal decomposition can generate carbon oxides.[1][5] There is a risk of explosion if heated under confinement.[1] |

| Strong Oxidizing Agents | Incompatible.[5] |

| Strong Reducing Agents | Incompatible.[5] |

| Strong Acids | Incompatible.[1][5] Research has shown that cyclopropanes with geminal ester substituents can decompose in the presence of acids like trifluoroacetic acid (TFA) and perchloric acid (HClO4), leading to ring cleavage.[6] |

| Strong Bases | Incompatible.[1][5] |

| Air/Moisture | While not explicitly stated to be air or moisture sensitive in the primary safety data sheets, it is good practice to handle under controlled conditions to prevent hydrolysis of the ester groups.[4] One study noted that a gallium complex of the compound underwent easy hydrolyzation in air.[7] |

Recommended Storage and Handling Protocols

Adherence to proper storage and handling protocols is paramount to preserving the quality of Dimethyl cyclopropane-1,1-dicarboxylate and ensuring laboratory safety.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry, well-ventilated area.[1][5] Some suppliers recommend storage at -20°C.[2] | Prevents degradation from heat and moisture. |

| Container | Keep container tightly closed when not in use.[1][5] Must be kept in original packaging.[5] | Prevents contamination and exposure to incompatible materials. |

| Ventilation | Ensure good ventilation of the storage area.[1][5] | Prevents accumulation of vapors. |

| Ignition Sources | Keep away from sources of ignition.[5] | The compound is combustible. |

Handling Procedures

Safe handling practices are crucial to minimize exposure and maintain the compound's purity.

-

Engineering Controls :

-

Personal Protective Equipment (PPE) :

-

General Hygiene :

Experimental Protocol: General Stability Assessment

Objective: To assess the stability of Dimethyl cyclopropane-1,1-dicarboxylate under conditions of elevated temperature, and to identify potential degradation products.

Materials:

-

Dimethyl cyclopropane-1,1-dicarboxylate

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase solvents (e.g., acetonitrile, water)

-

Temperature-controlled oven or incubator

-

Inert gas (e.g., nitrogen or argon)

-

Appropriately sealed vials

Methodology:

-

Initial Characterization:

-

Obtain an initial purity profile of a reference sample of Dimethyl cyclopropane-1,1-dicarboxylate using a validated HPLC method. This will serve as the time-zero (T0) baseline.

-

Record the peak area and retention time of the main compound.

-

-

Sample Preparation for Stress Testing:

-

Accurately weigh samples of the compound into several vials.

-

For each stress condition, prepare samples in triplicate.

-

Seal the vials securely. For conditions testing intrinsic stability, vials may be purged with an inert gas to prevent oxidation.

-

-

Stress Conditions (Thermal Stability):

-

Place the prepared vials in a temperature-controlled oven set at a specific elevated temperature (e.g., 40°C, 60°C, or as determined by preliminary studies).

-

The selection of temperature should be below the compound's boiling point to avoid phase change.

-

-

Time Points for Analysis:

-

At predetermined time intervals (e.g., 1 week, 2 weeks, 4 weeks, etc.), remove a set of vials from the oven.

-

Allow the vials to cool to room temperature before analysis.

-

-

HPLC Analysis:

-

Prepare solutions of the stressed samples at a known concentration.

-

Analyze the samples using the same HPLC method established for the initial characterization.

-

Monitor for any decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.

-

-

Data Analysis:

-

Calculate the percentage of the remaining Dimethyl cyclopropane-1,1-dicarboxylate at each time point relative to the T0 sample.

-

Quantify any significant degradation products that appear, if standards are available.

-

Plot the percentage of the remaining compound against time for each temperature condition to determine the degradation kinetics.

-

Logical Workflow for Stability and Handling

The following diagram illustrates the key considerations and workflow for ensuring the stability and safe handling of Dimethyl cyclopropane-1,1-dicarboxylate.

Caption: Workflow for the stable storage and safe handling of Dimethyl cyclopropane-1,1-dicarboxylate.

References

The Genesis of a Key Synthetic Building Block: Discovery and First Synthesis of Dimethyl Cyclopropane-1,1-dicarboxylate

A cornerstone in the synthesis of complex molecules, Dimethyl cyclopropane-1,1-dicarboxylate, has a rich history rooted in the foundational work of organic chemistry. Its journey from a low-yield novelty to a readily accessible intermediate is a testament to the evolution of synthetic methodology. This technical guide delves into the historical discovery and the pivotal first synthesis of this versatile compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins and preparation.

The discovery of the cyclopropane-1,1-dicarboxylic acid ester scaffold can be traced back to 1884, with the pioneering work of W. H. Perkin.[1] His initial synthesis focused on the diethyl ester, achieved through the reaction of diethyl malonate with 1,2-dibromoethane in the presence of sodium ethylate.[1] This landmark reaction, however, was plagued by low yields, typically ranging from 27% to 29%.[1] Subsequent efforts by A. W. Dox and L. Yoder in 1921 modestly improved the yield to 40%.[1]

The first documented synthesis of Dimethyl cyclopropane-1,1-dicarboxylate followed a similar trajectory, building upon the foundational principles established by Perkin. While a singular "discovery" event for the dimethyl ester is not distinctly separate from its diethyl counterpart, its preparation became a focus as chemists sought to refine the synthesis and explore the utility of different ester functionalities.

A significant advancement in the synthesis of Dimethyl cyclopropane-1,1-dicarboxylate came with the introduction of potassium carbonate as the base, a modification that substantially improved the yield to 73%.[1] This paved the way for further optimization, leading to modern, high-yield protocols that are now commonplace in synthetic laboratories.

Comparative Analysis of Synthetic Methodologies

The evolution of the synthesis of Dimethyl cyclopropane-1,1-dicarboxylate is best illustrated by comparing the quantitative data from various key methodologies.

| Method | Dialkyl Malonate | Dihaloalkane | Base | Solvent | Catalyst | Yield (%) | Reference |

| Perkin (1884) | Diethyl malonate | 1,2-dibromoethane | Sodium ethylate | - | - | 27-29 | [1] |

| Dox & Yoder (1921) | Diethyl malonate | 1,2-dibromoethane | Sodium ethylate | - | - | 40 | [1] |

| D. A. White (1977) | Dimethyl malonate | 1,2-dibromoethane | Potassium carbonate | Dimethylformamide | - | 73 | [1] |

| Huels AG Patent | Dimethyl malonate | 1,2-dibromoethane | Finely divided K₂CO₃ | Dimethylformamide | - | 96 | [2] |

| CN103864618A | Dimethyl malonate | 1,2-dibromoethane | Potassium carbonate | N-Methylpyrrolidone | Tetrabutylammonium chloride | 77 | |

| US5869737A | Dimethyl malonate | 1,2-dichloroethane | Sodium methylate | Dimethylformamide | - | 87 (based on converted DMM) | [1] |

Experimental Protocols

Perkin's Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate (Historical)

This protocol is based on the original work of W. H. Perkin and is of historical significance.

Materials:

-

Diethyl malonate

-

1,2-dibromoethane

-

Sodium metal

-

Absolute ethanol

Procedure:

-

Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

-

Diethyl malonate is added to the sodium ethoxide solution.

-

1,2-dibromoethane is then added to the reaction mixture.

-

The mixture is heated, leading to an intramolecular condensation reaction.

-

Work-up and distillation are performed to isolate the Diethyl cyclopropane-1,1-dicarboxylate.

Note: This method is characterized by low yields and the formation of by-products.[1]

High-Yield Synthesis of Dimethyl Cyclopropane-1,1-dicarboxylate (Modern)

This protocol is based on the improved method utilizing finely divided potassium carbonate, as described in US Patent 5,510,509.[2]

Materials:

-

Dimethyl malonate

-

1,2-dibromoethane

-

Finely comminuted potassium carbonate

-

Dimethylformamide (DMF)

Procedure:

-

A reaction vessel equipped with a stirrer is charged with dimethylformamide, dimethyl malonate, 1,2-dibromoethane, and finely comminuted potassium carbonate.[2]

-

The mixture is stirred at room temperature for an extended period (e.g., 22 hours) and then heated (e.g., to 100°C for 2 hours).[2]

-

The solid salts (potassium bromide and excess potassium carbonate) are removed by filtration.[2]

-

The filtrate, containing the product, is subjected to vacuum distillation to remove the solvent (DMF) and any unreacted 1,2-dibromoethane.

-

The Dimethyl cyclopropane-1,1-dicarboxylate is then collected as a clear, colorless liquid by distillation at reduced pressure (e.g., 85°C at 18 mbar).[2]

Reaction Workflow and Mechanism

The synthesis of Dimethyl cyclopropane-1,1-dicarboxylate from dimethyl malonate and a 1,2-dihaloalkane proceeds via a tandem nucleophilic substitution (SN2) reaction. The process can be visualized as a two-step sequence involving the initial alkylation of the malonate followed by an intramolecular cyclization.

Caption: Synthesis workflow for Dimethyl cyclopropane-1,1-dicarboxylate.

The reaction is initiated by the deprotonation of dimethyl malonate by a base, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbon atoms of the 1,2-dihaloalkane in the first SN2 step. A second deprotonation at the alpha-carbon of the mono-alkylated intermediate generates a new enolate, which then undergoes an intramolecular SN2 reaction to displace the second halide and form the strained three-membered cyclopropane ring.

This robust and scalable synthesis has cemented the position of Dimethyl cyclopropane-1,1-dicarboxylate as an indispensable tool in the arsenal of synthetic chemists, enabling the construction of a wide array of complex and biologically active molecules.

References

The Gateway to Complex Molecules: A Technical Guide to Dimethyl Cyclopropane-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Dimethyl cyclopropane-1,1-dicarboxylate (DCMD) is a versatile synthetic intermediate that holds a significant position in the landscape of organic chemistry and pharmaceutical development. Its strained three-membered ring and geminal diester functionalities impart unique reactivity, making it a valuable building block for the construction of complex molecular architectures. This technical guide provides an in-depth overview of DCMD, including its chemical and physical properties, detailed synthesis protocols, and key research applications, with a particular focus on its role in the synthesis of prominent pharmaceutical agents.

Core Properties of Dimethyl Cyclopropane-1,1-dicarboxylate

DCMD is a colorless liquid with a molecular formula of C₇H₁₀O₄ and a molecular weight of 158.15 g/mol .[1][2][3] Its structure features a cyclopropane ring geminally substituted with two methyl ester groups. This arrangement is key to its chemical behavior.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₄ | [1][2][3][4] |

| Molecular Weight | 158.15 g/mol | [1][3][4][5] |

| CAS Number | 6914-71-2 | [3][4][5][6] |

| Density | 1.147 g/mL at 25 °C | [2][4][7][8] |

| Boiling Point | 196-198 °C | [2][4][8] |

| Refractive Index | n20/D 1.441 | [2][4][8] |

| Flash Point | 95 °C (203 °F) - closed cup | [4][8] |

Synthesis of Dimethyl Cyclopropane-1,1-dicarboxylate: Experimental Protocols

The most common and efficient method for the synthesis of DCMD involves the reaction of dimethyl malonate with a 1,2-dihaloethane in the presence of a base. Several variations of this procedure exist, with differences in the choice of base, solvent, and reaction conditions.

Protocol 1: Synthesis using Potassium Carbonate in Dimethylformamide

This protocol is adapted from a method described by D. A. White and further optimized in subsequent patents.[2][9]

Materials:

-

Dimethyl malonate (1.0 mol)

-

1,2-Dibromoethane or 1,2-dichloroethane (2.0-4.0 mol)

-

Finely comminuted potassium carbonate (2.4 mol)

-

Dimethylformamide (DMF)

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, charge dimethylformamide (DMF).

-

Add dimethyl malonate and the 1,2-dihaloethane to the solvent.

-

Gradually add the finely comminuted potassium carbonate to the stirred mixture.

-

Heat the reaction mixture to a temperature between 90°C and 160°C. The optimal temperature may vary depending on the dihaloalkane used (110-130°C is often preferred for dichloroethane).[9]

-

Maintain the reaction at this temperature for 5 to 22 hours, monitoring the progress by a suitable analytical technique (e.g., GC-MS).[9]

-

After completion, cool the reaction mixture to room temperature.

-

Filter the solid inorganic salts (potassium halides and excess carbonate) and wash them with a small amount of DMF.

-

Combine the filtrate and the washings.

-

Remove the solvent and excess 1,2-dihaloethane by distillation under reduced pressure.

-

Purify the crude Dimethyl cyclopropane-1,1-dicarboxylate by vacuum distillation (b.p. 85°C at 18 mbar).[9]

Protocol 2: Synthesis using Sodium Methoxide in Methanol/DMF

This alternative procedure utilizes an alkoxide base.[2][4]

Materials:

-

Dimethyl malonate (2.5 mol)

-

1,2-Dichloroethane (7.5 mol)

-

Sodium methoxide (30% solution in methanol, 7.5 mol)

-

Dimethylformamide (DMF)

Procedure:

-

Charge a reactor with dimethyl malonate, DMF, and 1,2-dichloroethane.

-

Heat the mixture to 110°C.

-

Slowly meter in the sodium methoxide solution in methanol over a period of 8 hours while stirring vigorously.

-

During the addition, an azeotrope of methanol and 1,2-dichloroethane will distill off at approximately 70°C.[2] This can be managed by a distillation setup.

-

After the addition is complete, continue to stir the reaction mixture at temperature for a specified period until the reaction is complete.

-

Work-up involves removing the precipitated sodium chloride by filtration.

-

The filtrate is then subjected to distillation to remove the solvent and excess reactants.

-

The final product, Dimethyl cyclopropane-1,1-dicarboxylate, is purified by vacuum distillation.

Key Research Applications of Dimethyl Cyclopropane-1,1-dicarboxylate

The synthetic utility of DCMD stems from the high ring strain of the cyclopropane ring, which makes it susceptible to nucleophilic attack and ring-opening reactions.[1] This reactivity, combined with the presence of two ester groups that can be further manipulated, makes DCMD a valuable precursor for a variety of more complex molecules.

Intermediate in Pharmaceutical Synthesis

DCMD is a crucial starting material in the laboratory and industrial synthesis of several important drugs.[1][6][7]

Montelukast is a leukotriene receptor antagonist used for the maintenance treatment of asthma. The synthesis of a key side-chain intermediate of Montelukast, 1,1-bis(hydroxymethyl)cyclopropane, can be achieved from DCMD.[5]

The overall transformation involves the reduction of the two ester groups of DCMD to hydroxyl groups.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. DE19633168B4 - Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Dimethyl 1,1-cyclopropanedicarboxylate-6914-71-2 [ganeshremedies.com]

- 8. US7476748B2 - Process for making montelukast and intermediates therefor - Google Patents [patents.google.com]

- 9. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]

A Technical Guide to the Stereochemistry of Dimethyl Cyclopropane-1,1-dicarboxylate Derivatives